1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride
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Overview
Description
1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
The synthesis of 1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride typically involves several steps. One common method starts with the bromination of pyridine to form 6-bromopyridine. This intermediate is then subjected to a series of reactions, including alkylation and amination, to yield the desired product. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods often involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques .
Chemical Reactions Analysis
1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(6-Fluoropyridin-2-yl)ethan-1-amine: This compound has a fluorine atom instead of bromine, which can lead to different chemical and biological properties.
1-(6-Chloropyridin-2-yl)ethan-1-amine: The presence of chlorine instead of bromine also affects its reactivity and applications.
Biological Activity
1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H10BrClN2, known for its potential biological activities. This compound features a bromine atom attached to a pyridine ring, linked to an ethanamine group, which enhances its solubility and applicability in biological research. Despite its promising structure, comprehensive studies detailing its biological activity are still emerging.
- Molecular Weight : 237.53 g/mol
- Chemical Structure :
- Contains a bromine atom at the 6-position of the pyridine ring.
- The ethanamine group contributes to its reactivity and potential interactions with biological targets.
The exact mechanism of action for this compound remains largely unexplored. However, preliminary research suggests that it may interact with various receptors and enzymes, modulating their activity and leading to diverse biological effects. This interaction could involve pathways related to neurotransmission and cellular signaling, which are crucial for various physiological processes.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neurotransmission : Potential effects on neurotransmitter systems may indicate roles in treating neurological disorders.
- Metabolic Pathways : Preliminary data suggest inhibitory effects on certain enzymes involved in metabolic processes, hinting at applications in metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-(5-Bromopyridin-2-yl)ethan-1-amine hydrochloride | C7H10BrClN2 | Bromine at the 5-position |
4-(Bromomethyl)pyridine hydrochloride | C7H8BrClN | Contains a bromomethyl group instead of an amine |
2-Amino-5-bromopyridine | C5H6BrN | Lacks the ethanamine chain but retains relevance |
The unique substitution pattern on the pyridine ring of this compound may confer distinct biological properties compared to its analogs, which could be crucial for targeted therapeutic applications.
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5(9)6-3-2-4-7(8)10-6;/h2-5H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITFLBZVEWSGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CC=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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